4,7-Diazaspiro[2.5]octane dihydrochloride

Physicochemical Properties Salt Selection Stability

Free-base spirocyclic diamines often suffer from poor aqueous solubility and inconsistent solid-state stability, undermining reaction reproducibility and formulation workflows. 4,7-Diazaspiro[2.5]octane dihydrochloride (CAS 145122-56-1) resolves these issues as a crystalline, highly water-soluble dihydrochloride salt. • Key intermediate in risdiplam (SMN2 splicing modulator) synthesis; FDA-recognized UNII: VUH9C5DS67 supports cGMP manufacturing • Unsubstituted spiro[2.5]octane core for kinase inhibitor SAR campaigns without pre-existing substituent interference • ≥95% purity with full analytical documentation (NMR, HPLC); room-temperature storage; immediate global shipment

Molecular Formula C6H14Cl2N2
Molecular Weight 185.092
CAS No. 145122-56-1
Cat. No. B584822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diazaspiro[2.5]octane dihydrochloride
CAS145122-56-1
Molecular FormulaC6H14Cl2N2
Molecular Weight185.092
Structural Identifiers
SMILESC1CC12CNCCN2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H
InChIKeyMWCKCAQLDIGIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Diazaspiro[2.5]octane Dihydrochloride: Research Procurement Baseline


4,7-Diazaspiro[2.5]octane dihydrochloride (CAS: 145122-56-1) is a spirocyclic diamine derivative that has been assigned the FDA Unique Ingredient Identifier (UNII) VUH9C5DS67, confirming its recognition in global regulatory frameworks for pharmaceutical development [1]. This compound exists as the dihydrochloride salt, which provides crystalline solid-state properties and enhanced aqueous solubility relative to its free base counterpart, making it a more practical form for synthetic and formulation workflows . As a member of the spiro[2.5]octane scaffold class, it serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeted small molecules, neurological disease drug candidates, and as an intermediate in the production of specific active pharmaceutical ingredients (APIs) such as the SMN2 splicing modulator risdiplam [2].

Substitution Risks of 4,7-Diazaspiro[2.5]octane Dihydrochloride


While several diazaspiro[2.5]octane derivatives share a common core, their functionalization at the 4- and 7-positions, as well as the presence and position of methyl or benzyl substituents, profoundly alters their physicochemical profiles and downstream synthetic utility . In-class analogs such as 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1783786-17-3) or 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride possess different molecular weights, topological polar surface areas (TPSA), and hydrogen-bonding capacities, which in turn affect solubility, pharmacokinetic (PK) behavior, and off-target binding profiles in biological assays . For instance, substituting the parent diamine with a methylated analog can alter the compound's LogP and metabolic stability, potentially compromising the efficacy or safety profile of a lead series [1]. Furthermore, the dihydrochloride salt form of the parent compound is specifically employed to enhance aqueous solubility and crystallinity, which may be absent in alternative salt forms or the free base, leading to inconsistent formulation outcomes and unreliable in vivo results .

4,7-Diazaspiro[2.5]octane Dihydrochloride: Comparative Evidence


Dihydrochloride Salt vs. Free Base Stability

The dihydrochloride salt of 4,7-diazaspiro[2.5]octane exhibits a significantly higher melting point and defined solid-state properties compared to its free base counterpart. The free base (CAS: 99214-52-5) is a liquid at room temperature with a boiling point of 195.0±8.0 °C, whereas the dihydrochloride salt is a solid with a melting point range of 240-250 °C, facilitating easier handling, weighing, and long-term storage in research settings . This salt form also demonstrates improved aqueous solubility, with calculated LogS (ESOL) values of -1.69, corresponding to a solubility of approximately 3.75 mg/mL, which is essential for biological assays and formulation development . In contrast, the free base's LogP of -0.79 indicates lower hydrophilicity, potentially limiting its utility in aqueous-based reactions .

Physicochemical Properties Salt Selection Stability

Purity and Analytical Consistency Across Suppliers

Commercial suppliers consistently report a minimum purity of 95% for 4,7-diazaspiro[2.5]octane dihydrochloride, with some vendors such as Bidepharm and MolCore specifying higher grades of 97% and ≥98%, respectively, often supported by NMR, HPLC, and GC batch analysis certificates . In contrast, many related spirocyclic diamine building blocks are offered at lower purities or without detailed analytical documentation, potentially introducing impurities that confound biological assay results or lead to inconsistent reaction yields in multi-step syntheses . For instance, while the parent dihydrochloride is available from multiple major suppliers with rigorous quality control, alternative salts like the oxalate (CAS: 1389264-25-8) are less widely characterized, and their purity specifications are often less stringent .

Quality Control Purity Analytical Chemistry

Aqueous Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt of 4,7-diazaspiro[2.5]octane exhibits superior aqueous solubility compared to its free base and other salt forms, a critical property for its application in biological assays and pharmaceutical formulations. Calculated LogS (ESOL) values for the dihydrochloride are -1.69, corresponding to an approximate solubility of 3.75 mg/mL . In contrast, the free base (CAS: 99214-52-5) is reported to be poorly soluble in water, with a calculated LogP of -0.79, indicating a greater preference for organic phases . While direct experimental solubility data for the oxalate salt is not available in the public domain, its higher molecular weight and altered hydrogen-bonding network suggest a different solubility profile that may be less favorable for aqueous-based applications [1].

Solubility Formulation Drug Development

Building Block for Kinase Inhibitor Scaffolds

The 4,7-diazaspiro[2.5]octane scaffold, when present as the dihydrochloride salt, has been directly employed in the synthesis of heteroaryl-substituted diazaspirocyclic compounds that mimic ATP and inhibit multiple protein kinases [1]. This specific scaffold is highlighted as providing 'ligand efficient inhibitors' suitable for optimization, a property that may not translate to methylated or substituted analogs which introduce steric hindrance and alter the conformational landscape of the molecule [2]. For example, a related study on 4,7-diazaspiro[2.5]octane variants demonstrated that replacing a 4-chlorophenyl group with a pyridyl variant significantly decreased nonspecific cytotoxicity, underscoring how even minor structural modifications away from the core scaffold can profoundly impact biological activity and selectivity [3]. While direct comparative synthetic yields are not publicly disclosed, the prevalence of the parent scaffold in kinase inhibitor patent literature and its commercial availability in high purity suggest it is the preferred starting point for exploratory medicinal chemistry campaigns [4].

Medicinal Chemistry Kinase Inhibitors Building Blocks

4,7-Diazaspiro[2.5]octane Dihydrochloride: Validated Applications


ATP-Competitive Kinase Inhibitor Synthesis

The unsubstituted 4,7-diazaspiro[2.5]octane core, provided in its stable and soluble dihydrochloride salt form, is an ideal starting material for the development of novel kinase inhibitors. The scaffold has been validated in the design of ATP-mimetic compounds that demonstrate ligand-efficient inhibition of multiple kinases, and its use allows medicinal chemists to systematically explore structure-activity relationships (SAR) by appending diverse heteroaromatic hinge-binder groups without the interference of pre-existing substituents [1].

SMN2 Splicing Modulator Intermediate

This compound is a key intermediate in the synthesis of risdiplam, an FDA-approved therapy for spinal muscular atrophy (SMA) that functions as an SMN2 pre-mRNA splicing modifier [2]. The high purity and aqueous solubility of the dihydrochloride salt are critical for ensuring high-yielding, reproducible syntheses of this complex API, and the compound's recognition by global regulatory agencies (UNII: VUH9C5DS67) supports its use in cGMP manufacturing environments [3].

Tool Compound for Biological Pathways

The differential physicochemical properties of 4,7-diazaspiro[2.5]octane dihydrochloride—specifically its solid-state stability and enhanced aqueous solubility relative to the free base—make it a practical tool for chemical biology studies. It can be reliably used in aqueous buffer systems for target engagement assays, cellular permeability studies, and in vivo pharmacokinetic profiling, where the consistent handling and dosing enabled by the salt form are essential for obtaining reproducible data .

Impurity Profiling Reference Standard

Due to its well-characterized nature and high commercial purity (≥95%, with documentation), the dihydrochloride salt serves as a reliable reference standard for the identification and quantification of related impurities in drug substances. For instance, it is designated as 'Risdiplam Impurity 16,' and its use in HPLC or LC-MS methods allows for the accurate monitoring of synthetic byproducts and degradation products during API manufacture and stability studies .

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